4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid

Description

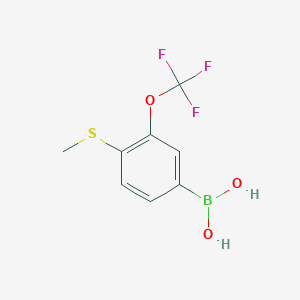

4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative featuring a methylsulfanyl (–SCH₃) group at the para position and a trifluoromethoxy (–OCF₃) group at the meta position on the phenyl ring. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group enhances electron-withdrawing properties, while the methylsulfanyl group introduces moderate electron-donating effects, creating a unique electronic profile for this compound .

Properties

IUPAC Name |

[4-methylsulfanyl-3-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3S/c1-16-7-3-2-5(9(13)14)4-6(7)15-8(10,11)12/h2-4,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMPCESUPRQUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SC)OC(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for Arylboronic Acid Pinacol Ester Synthesis

The Royal Society of Chemistry’s protocol for synthesizing arylboronic acid pinacol esters (general procedure A) provides a reliable framework:

-

Reaction Setup : Arylboronic acid (5.0 mmol) and pinacol (6.0 mmol, 1.2 equiv) are combined in anhydrous diethyl ether (10 mL).

-

Stirring : The mixture is stirred at room temperature for 12–24 hours.

-

Workup : Concentration under reduced pressure yields the crude product.

-

Purification : Flash column chromatography (FCC) with petroleum ether/ethyl acetate gradients (95:5 to 9:1) affords purified pinacol esters in 60–97% yields.

Key Advantages :

-

Compatibility with electron-deficient arenes (e.g., 4-cyanophenylboronic acid pinacol ester, 73% yield).

-

Tolerance of steric bulk (e.g., 4-tert-butylphenylboronic acid pinacol ester, 97% yield).

Boronation Strategies: Comparative Analysis

Electrophilic Borylation

Electrophilic borylation reagents such as BCl₃ or BBr₃ can introduce boron onto pre-functionalized arenes. However, this method often suffers from poor regioselectivity in polysubstituted systems.

Miyaura Borylation

Transition-metal-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts offers superior regiocontrol. For example, the synthesis of 3-nitrophenylboronic acid pinacol ester (60% yield) demonstrates this method’s efficacy for nitro-substituted arenes.

Purification and Characterization

Flash Column Chromatography (FCC) Optimization

The search results emphasize FCC as the primary purification method, with solvent systems tailored to substituent polarity:

| Substituent | Solvent Ratio (PE:EtOAc) | Yield (%) |

|---|---|---|

| 4-Methylthio (2g) | 95:5 → 9:1 | 84 |

| 4-Trifluoromethoxy (2i) | 9:1 | 91 |

| 3-Nitro (2o) | Petroleum ether wash | 60 |

Table 1. Purification conditions for selected pinacol esters.

Spectroscopic Characterization

-

NMR : Methylsulfanyl protons resonate at δ 2.48 ppm (singlet, 3H) in 4-methylthiophenyl derivatives.

-

NMR : Trifluoromethoxy carbons exhibit characteristic quartets (e.g., δ 120.4 ppm, = 257.5 Hz).

Challenges and Mitigation Strategies

Steric Hindrance

The proximity of methylsulfanyl and trifluoromethoxy groups may impede boronation. Mitigation approaches include:

-

Using bulky ligands (e.g., SPhos) in palladium-catalyzed reactions.

-

Employing microwave irradiation to enhance reaction rates.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

The compound’s reactivity in Suzuki-Miyaura coupling is influenced by its substituents and reaction conditions:

-

Catalyst Systems :

Palladium-based catalysts, such as PEPPSI-type complexes (e.g., 3c ) and N-heterocyclic carbene (NHC) palladium complexes, are commonly employed. These catalysts enable efficient coupling with aryl halides, even under mild conditions . -

Base and Solvent Effects :

The choice of base and solvent critically impacts yield. For example: -

Substituent Compatibility :

The trifluoromethoxy (-OCF₃) group enhances reactivity due to its electron-withdrawing nature, stabilizing the boronic acid’s conjugate base. This substituent is compatible with diverse aryl halides, including those bearing electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., nitro) .

Table 1: Reaction Conditions and Yields for Suzuki-Miyaura Coupling

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃ | Acetonitrile | 44 | |

| K₂CO₃ | Toluene | 61 | |

| Cs₂CO₃ | Toluene | 99 |

Comparison with Analogues

The compound’s reactivity differs from other trifluoromethoxy-substituted boronic acids:

-

Acidity : The para isomer (relative to the boronic acid) shows higher acidity than ortho derivatives, though the methylsulfanyl group’s para position in this compound may modulate this effect .

-

Antimicrobial Activity : While docking studies suggest interactions with bacterial enzymes (e.g., E. coli LeuRS), experimental data indicate minimal in vitro activity against E. coli and Bacillus cereus .

References :

-

Evitachem. (2025). 4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid.

-

PMC. (2021). C(sp²) Suzuki–Miyaura cross-coupling reactions using nitrile....

-

PMC. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and....

Scientific Research Applications

Cross-Coupling Reactions

The primary application of 4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This reaction involves the coupling of an organohalide with a boronic acid under palladium catalysis, leading to the formation of biaryl compounds.

Reaction Conditions and Mechanism

- Catalysts : Typically palladium(0) complexes are used.

- Solvents : Common solvents include DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), and toluene.

- Base : Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.

The mechanism involves oxidative addition of the organohalide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to yield the desired biaryl product .

Pharmaceutical Applications

Due to its structural characteristics, this compound is particularly relevant in medicinal chemistry. It serves as a building block for synthesizing various bioactive compounds.

Synthesis of Anticancer Agents

Research indicates that derivatives of this boronic acid can be utilized in synthesizing anticancer agents through targeted modifications that enhance their efficacy against specific cancer cell lines. For instance, compounds synthesized using this boronic acid have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression .

Development of Inhibitors

This compound has also been explored as a potential inhibitor for certain enzymes, such as proteasomes, which are implicated in various diseases including cancer and neurodegenerative disorders. The trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these biological targets .

Material Science Applications

In addition to its pharmaceutical applications, this compound is being investigated for use in material science, particularly in the development of functional materials.

Polymer Chemistry

Boronic acids can undergo dynamic covalent bonding with diols, making them useful for creating responsive polymer networks. The incorporation of this specific boronic acid into polymer matrices can lead to materials with enhanced mechanical properties and stimuli-responsiveness .

Sensor Development

The unique properties of trifluoromethoxy groups allow for increased sensitivity in sensor applications. Research is ongoing into how polymers incorporating this boronic acid can be used for detecting biomolecules or environmental pollutants through changes in fluorescence or conductivity .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Synthesis | Demonstrated that derivatives showed significant cytotoxicity against breast cancer cell lines. |

| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of proteasome activity with IC50 values indicating high efficacy. |

| Study 3 | Polymer Networks | Developed a new class of smart materials that respond to pH changes due to dynamic boronate ester formation. |

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid depends on its application:

In Organic Synthesis: The boronic acid group participates in cross-coupling reactions, forming new carbon-carbon bonds.

In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity through its functional groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects and Reactivity

The compound’s reactivity and applications are influenced by its substituents:

- Trifluoromethoxy Group (–OCF₃) : A strong electron-withdrawing group that increases the acidity of the boronic acid (lowering pKa), enhancing its reactivity in cross-couplings. This group is commonly found in agrochemicals and pharmaceuticals due to its metabolic stability .

- Methylsulfanyl Group (–SCH₃): A weaker electron-donor compared to methoxy (–OCH₃) but stronger than hydrogen.

Table 1: Comparison of Substituent Effects

*Estimated based on substituent contributions.

Positional Isomerism and Steric Effects

The meta and para positioning of substituents significantly impacts steric hindrance and electronic distribution:

- Para-Substituted Analogs : Compounds like 4-(Trifluoromethoxy)phenylboronic acid (CAS 139301-27-2) exhibit symmetrical electronic effects, favoring efficient cross-couplings .

Table 2: Positional Isomer Comparison

Functional Group Variations

Replacing the methylsulfanyl group with other substituents alters properties:

- Formyl (–CHO) : Compounds like 4-Formylphenylboronic acid (CAS 87199-17-5) are highly reactive in condensations but less stable .

- Trifluoromethyl (–CF₃) : 4-(Trifluoromethyl)phenylboronic acid (CAS 128796-39-4) exhibits stronger electron-withdrawing effects than –OCF₃, further lowering pKa .

- Cyanovinyl: 3-(E-2-Cyanovinyl)phenylboronic acid (CAS 850568-53-5) introduces conjugation for materials science applications .

Table 3: Functional Group Impact

Biological Activity

4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, antimicrobial properties, and implications for drug development.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to reversibly bind to various biomolecules. The trifluoromethoxy group enhances its binding affinity and metabolic stability, while the methylthio group may influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways. The trifluoromethoxy substituent increases the compound's lipophilicity, potentially enhancing cellular uptake and interaction with target proteins.

Enzyme Inhibition

Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes. The presence of the boronic acid moiety in this compound suggests potential applications in enzyme inhibition studies. For instance, similar compounds have shown promise in inhibiting chemokine receptors such as CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer progression .

Antimicrobial Properties

Studies have evaluated the antimicrobial activity of phenylboronic acids, including those with trifluoromethoxy substituents. The antibacterial potency of this compound was assessed against various bacterial strains, including Escherichia coli and Bacillus cereus. Preliminary data suggest that this compound exhibits moderate antibacterial activity, which could be further explored for therapeutic applications .

Case Study 1: Enzyme Interaction

A study investigating the interactions of phenylboronic acids with enzymes highlighted that compounds with trifluoromethoxy groups can enhance binding affinity to target enzymes involved in glucose metabolism. This property could be exploited for developing diagnostic tools for diabetes mellitus by selectively binding to D-glucose over D-fructose .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound displayed inhibitory effects against specific bacterial strains. The compound was tested at varying concentrations, revealing a dose-dependent response that warrants further investigation into its mechanism of action and potential clinical applications.

Table 1: pKa Values Comparison

| Compound | pKa Value |

|---|---|

| This compound | TBD |

| Ortho-Trifluoromethoxyphenylboronic acid | 9.51 |

| Para-Trifluoromethoxyphenylboronic acid | 7.79 |

Table 1 summarizes the acidity constants of various phenylboronic acids, indicating the potential reactivity of the investigated compound compared to known derivatives.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | TBD |

| Bacillus cereus | TBD |

Table 2 presents preliminary findings on the antibacterial efficacy of the compound against selected bacterial strains.

Q & A

Q. What purification methods optimize yield for this compound?

- Answer: Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors. Recrystallization from ethanol/water (7:3) enhances purity, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Contradiction Resolution

Q. Why do conflicting reports exist on the stability of trifluoromethoxy-substituted boronic acids?

- Answer: Variations in storage conditions (e.g., humidity, temperature) and analytical methods (e.g., ¹¹B NMR vs. LC-MS) affect observed stability. Accelerated stability studies (40°C/75% RH) under controlled conditions provide reproducible data .

Methodological Recommendations

Q. How to validate the integrity of the boronic acid group post-synthesis?

Q. What advanced techniques characterize boron coordination geometry?

- Answer: X-ray absorption spectroscopy (XAS) at the boron K-edge reveals coordination changes (trigonal vs. tetrahedral). Pair with solid-state ¹¹B MAS NMR for dynamic behavior in crystalline vs. amorphous phases .

Comparative Studies

Q. How does methylsulfanyl compare to methoxy in modulating boronic acid reactivity?

- Answer: Methylsulfanyl provides weaker electron donation (Hammett σₚ: SMe = 0.06 vs. OMe = -0.27), reducing resonance stabilization of the boronate anion. Competitive coupling experiments with substituted aryl halides quantify this effect .

Advanced Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.